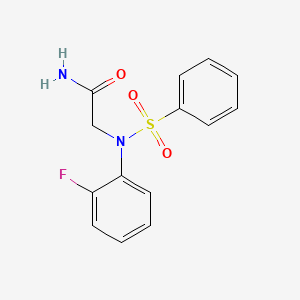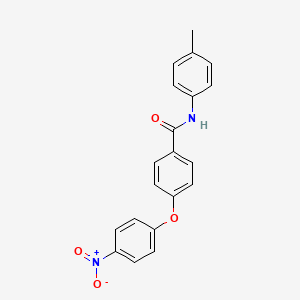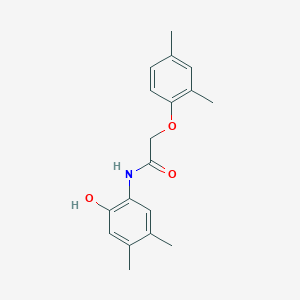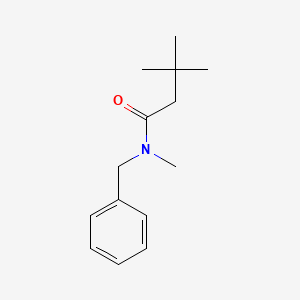![molecular formula C14H13ClO2 B5713741 {4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
{4-[(3-chlorobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(3-chlorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 'CMPD101' and is a novel small molecule that has been synthesized and studied extensively.
Mecanismo De Acción
The mechanism of action of {4-[(3-chlorobenzyl)oxy]phenyl}methanol involves the inhibition of the protein kinase CK2. This protein is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CMPD101 binds to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation, which is observed in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that CMPD101 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is observed in various types of cancer, including breast, prostate, and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of {4-[(3-chlorobenzyl)oxy]phenyl}methanol is its potential application in cancer research. Studies have shown that CMPD101 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is observed in various types of cancer, including breast, prostate, and lung cancer. However, one of the limitations of CMPD101 is its toxicity. Studies have shown that CMPD101 has a toxic effect on normal cells, which limits its application in clinical settings.
Direcciones Futuras
There are several future directions for the study of {4-[(3-chlorobenzyl)oxy]phenyl}methanol. One of the significant future directions is the optimization of its synthesis method to yield high purity and yields. Another future direction is the study of its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, the development of analogs of CMPD101 with reduced toxicity and improved efficacy is another future direction for its study.
Métodos De Síntesis
The synthesis of {4-[(3-chlorobenzyl)oxy]phenyl}methanol involves the reaction of 4-hydroxybenzaldehyde with 3-chlorobenzyl alcohol in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to obtain the desired compound. This synthesis method has been optimized and improved over time to yield high purity and yields.
Aplicaciones Científicas De Investigación
{4-[(3-chlorobenzyl)oxy]phenyl}methanol has been studied for its potential applications in various areas of scientific research. One of the significant applications is in the field of cancer research. Studies have shown that CMPD101 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is observed in various types of cancer, including breast, prostate, and lung cancer.
Propiedades
IUPAC Name |
[4-[(3-chlorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHKTJVLFUYJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)
![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)
![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)






![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)